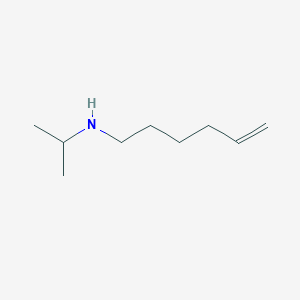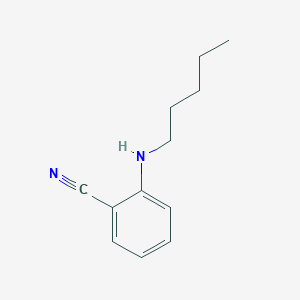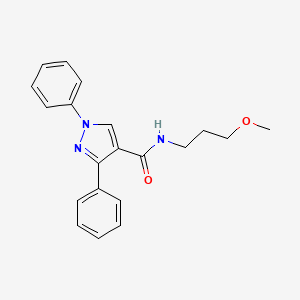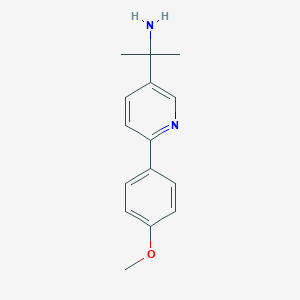![molecular formula C15H15ClN2O2 B13877203 Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate](/img/structure/B13877203.png)
Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group, a chlorophenyl group, and a methylamino group attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate typically involves a multi-step process. One common method is the reaction of 3-amino-4-nitrobenzoic acid with 2-chlorobenzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with different functional groups.
科学研究应用
Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate involves its interaction with specific molecular targets. The amino and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by modulating enzyme activity or gene expression.
相似化合物的比较
Similar Compounds
- Methyl 3-amino-4-(methylamino)benzoate
- Methyl 3-amino-4-(ethylamino)benzoate
- Methyl 3-amino-4-(phenylamino)benzoate
Uniqueness
Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H15ClN2O2 |
|---|---|
分子量 |
290.74 g/mol |
IUPAC 名称 |
methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-15(19)10-6-7-14(13(17)8-10)18-9-11-4-2-3-5-12(11)16/h2-8,18H,9,17H2,1H3 |
InChI 键 |
JFTTUFGWDLADJG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


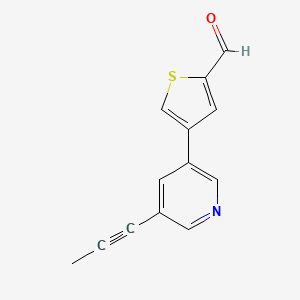
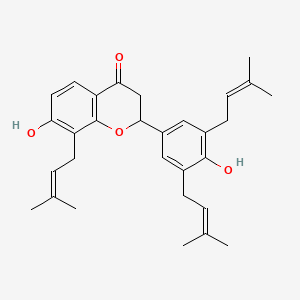
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)

![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)
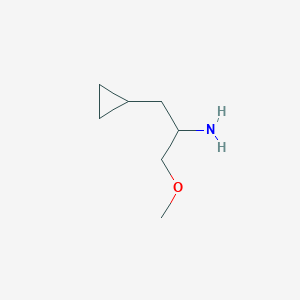
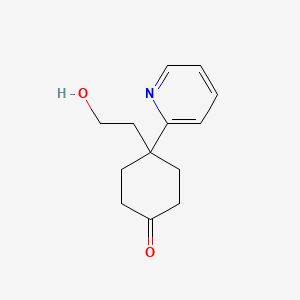
![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)
![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
